molecular formula C9H10N2S B11767644 N,N-Dimethylbenzo[d]isothiazol-6-amine CAS No. 60768-67-4

N,N-Dimethylbenzo[d]isothiazol-6-amine

Cat. No.: B11767644
CAS No.: 60768-67-4
M. Wt: 178.26 g/mol
InChI Key: NSTCPYIQURDCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylbenzo[d]isothiazol-6-amine is a chemical compound with the molecular formula C9H10N2S It contains a benzene ring fused with an isothiazole ring, and a dimethylamine group attached to the nitrogen atom of the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylbenzo[d]isothiazol-6-amine typically involves the reaction of benzo[d]isothiazole with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may proceed as follows:

  • Benzo[d]isothiazole is dissolved in an appropriate solvent, such as ethanol or methanol.
  • Dimethylamine is added to the solution.
  • The mixture is heated under reflux for several hours.
  • The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzo[d]isothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the dimethylamine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethylbenzo[d]isothiazol-6-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N,N-Dimethylbenzo[d]isothiazol-6-amine can be compared with other similar compounds, such as:

    Benzo[d]isothiazole: The parent compound without the dimethylamine group.

    N-Methylbenzo[d]isothiazol-6-amine: A similar compound with only one methyl group attached to the nitrogen atom.

    Benzo[d]isothiazol-6-amine: The compound without any methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

60768-67-4

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N,N-dimethyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3

InChI Key

NSTCPYIQURDCLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.